Psychosine sulfate
Description
Contextualization within Complex Sphingolipid Metabolism
Psychosine (B1678307) sulfate (B86663), also known as lysosulfatide (B1235030), is an integral component of sphingolipid metabolism. ontosight.ai Sphingolipids are a class of lipids containing a backbone of sphingoid bases, and they are not merely structural components of cell membranes but also active participants in cell signaling pathways. The metabolism of these lipids is a complex network of anabolic and catabolic reactions.
Psychosine sulfate is formed through the sulfation of psychosine (galactosylsphingosine), a reaction catalyzed by the enzyme psychosine sulfotransferase, which utilizes 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor. ontosight.ai This process is a critical step in the metabolic pathway of certain glycosphingolipids. ontosight.ai The addition of a sulfate group to the 3' position of the galactose moiety of psychosine alters its physicochemical properties, influencing its biological activity, stability, and interactions with other cellular molecules. ontosight.aiontosight.ai
The broader sphingolipid metabolic pathway involves the synthesis and degradation of various compounds, including ceramides, sphingomyelin, and other glycosphingolipids. kegg.jpkegg.jp Disruptions in this pathway, often due to genetic mutations affecting specific enzymes, can lead to the accumulation of certain sphingolipid metabolites, resulting in a group of disorders known as sphingolipidoses. nih.govmdpi.com
Historical Perspective on Identification and Early Research Paradigms
The study of psychosine and its derivatives has a history rooted in the investigation of sphingolipidoses, particularly Krabbe disease. The "psychosine hypothesis," formulated by Suzuki and Miyatake in 1972, proposed that the accumulation of the neurotoxic lysosphingolipid psychosine is the primary cause of this devastating neurological disorder. nih.gov This hypothesis was a significant paradigm shift, moving the focus from the accumulation of the primary substrate of the deficient enzyme (galactosylceramide) to a cytotoxic byproduct. nih.govresearchgate.net
Early research was heavily influenced by the challenge of accurately detecting and quantifying psychosine in biological samples. The development of sensitive analytical techniques, such as mass spectrometry, was a major breakthrough that allowed researchers to confirm the elevation of psychosine in the brain tissue of individuals with Krabbe disease. nih.govresearchgate.net
The term "this compound" itself has been a source of some confusion in early literature. It was sometimes used to refer to the sulfuric acid salt of psychosine, which should more accurately be termed "psychosinium sulfate," rather than the true sulfate ester. umich.edu This highlights the importance of precise chemical nomenclature in scientific research.
Significance of this compound in Lysosphingolipid Research
This compound is a key molecule in the subfield of lysosphingolipid research. Lysosphingolipids are deacylated forms of sphingolipids, and their accumulation is a characteristic feature of several sphingolipidoses. mdpi.com While initially considered as mere biomarkers, there is growing evidence that these molecules, including psychosine, are bioactive and play a direct role in the pathophysiology of these diseases. mdpi.com
Research on this compound and its precursor, psychosine, has provided crucial insights into the mechanisms of neurotoxicity in conditions like Krabbe disease. nih.govresearchgate.net Studies have shown that psychosine can disrupt the organization of lipid rafts, which are specialized membrane microdomains critical for various cellular functions, including signal transduction and vesicular transport. nih.govresearchgate.netresearchgate.net This disruption of membrane architecture is considered a key mechanism by which psychosine exerts its toxic effects on glial cells and neurons. nih.govresearchgate.net
The investigation of psychosine's effects has also led to the identification of a specific G protein-coupled receptor, T cell death-associated gene 8 (TDAG8), as a receptor for psychosine and related glycosphingolipids. nih.gov This discovery has opened new avenues for understanding the signaling pathways activated by psychosine and for developing potential therapeutic interventions. nih.gov
Overview of Academic Research Trajectories for this compound
Academic research on this compound and its related compounds has followed several key trajectories. A primary focus has been on its role in the pathogenesis of Krabbe disease. nih.govresearchgate.netfrontiersin.org This includes studies on the mechanisms of psychosine-induced demyelination, oligodendrocyte and Schwann cell death, and the inflammatory responses observed in the nervous system. frontiersin.orgplos.org
Another significant area of research is the development and use of psychosine as a biomarker for Krabbe disease. researchgate.netfrontiersin.org The concentration of psychosine in dried blood spots is now used in newborn screening programs to identify infants at high risk for the infantile form of the disease. researchgate.net
Furthermore, research is actively exploring therapeutic strategies to mitigate the toxic effects of psychosine accumulation. This includes substrate reduction therapy, which aims to decrease the production of psychosine. pnas.org For instance, the inhibition of acid ceramidase, an enzyme involved in psychosine synthesis, has shown promise in animal models of Krabbe disease. pnas.org Gene therapy approaches are also being investigated to correct the underlying enzymatic deficiency. frontiersin.orggaintherapeutics.com
The study of psychosine and its sulfated form continues to be a dynamic field, with ongoing efforts to further elucidate its biological functions, its precise role in disease, and its potential as a therapeutic target.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C24H47NO10S | nih.gov |
| Molar Mass | 541.7 g/mol | nih.gov |
| Biological Role | Human metabolite, Membrane stabilizer, Signaling molecule | nih.govhmdb.ca |
| Associated Disease | Krabbe Disease | ontosight.aiontosight.ai |
Properties
Molecular Formula |
C24H47NO10S |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(26)18(25)16-33-24-23(29)22(28)21(27)20(35-24)17-34-36(30,31)32/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1 |
InChI Key |
UIEYIJKBVSNMMH-PIIMIWFASA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)COS(=O)(=O)O)O)O)O)N)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COS(=O)(=O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)COS(=O)(=O)O)O)O)O)N)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Psychosine Sulfate
Enzymatic Catalysis of Psychosine (B1678307) Sulfation
The direct enzymatic sulfation of psychosine is the definitive step in the formation of psychosine sulfate (B86663). This reaction is catalyzed by a specific enzyme that transfers a sulfate group from a universal donor molecule to the psychosine substrate.
Psychosine Sulfotransferase (EC 2.8.2.13) Activity and Characteristics
The enzyme responsible for the synthesis of psychosine sulfate is classified as Psychosine Sulfotransferase, with the Enzyme Commission (EC) number 2.8.2.13. wikipedia.orgqmul.ac.ukenzyme-database.orgcreative-enzymes.com It belongs to the family of transferases, specifically the sulfotransferases, which are a broad class of enzymes that catalyze the transfer of a sulfur-containing group from a donor molecule to an acceptor substrate. wikipedia.orgcreative-enzymes.com The systematic name for this enzyme is 3'-phosphoadenylyl-sulfate:galactosylsphingosine sulfotransferase. wikipedia.orgqmul.ac.uk Other common names include PAPS:psychosine sulphotransferase and 3'-phosphoadenosine 5'-phosphosulfate-psychosine sulphotransferase. wikipedia.orgqmul.ac.ukenzyme-database.org This enzyme has been identified and its activity studied in various tissues, including the brain, liver, and kidney, with notable activity observed in microsomes during the period of active myelination. nih.gov
The core function of psychosine sulfotransferase is to facilitate the transfer of a sulfonate group to psychosine, thereby producing this compound. ontosight.ai This sulfation can alter the biological properties of psychosine, potentially affecting its stability and interactions within the cellular environment. ontosight.ai
Substrate Specificity: Galactosylsphingosine (Psychosine) and 3'-Phosphoadenylyl Sulfate (PAPS)
The enzymatic reaction catalyzed by psychosine sulfotransferase involves two specific substrates:
Galactosylsphingosine (Psychosine): This is the primary acceptor substrate for the enzyme. wikipedia.orgontosight.ai Psychosine is a lysosphingolipid, meaning it is a sphingolipid that lacks the fatty acid chain typically attached to the sphingosine (B13886) base. nih.govmolbiolcell.org
3'-Phosphoadenylyl Sulfate (PAPS): This molecule serves as the universal sulfate donor for all sulfotransferase reactions in biology. ontosight.ainih.gov PAPS provides the "activated" sulfate group that is transferred to the psychosine molecule. nih.gov
The reaction proceeds as follows: 3'-phosphoadenylyl sulfate + galactosylsphingosine ⇌ adenosine (B11128) 3',5'-bisphosphate + this compound wikipedia.orgqmul.ac.ukcreative-enzymes.com
In this reaction, the sulfonate group from PAPS is transferred to the psychosine molecule, resulting in the formation of this compound and adenosine 3',5'-bisphosphate (PAP) as the co-product. wikipedia.orgqmul.ac.uk
| Substrate/Product | Role in Reaction | Chemical Class |
| Galactosylsphingosine (Psychosine) | Sulfate Acceptor | Lysosphingolipid |
| 3'-Phosphoadenylyl Sulfate (PAPS) | Sulfate Donor | Nucleotide |
| This compound | Final Product | Sulfated Lysosphingolipid |
| Adenosine 3',5'-bisphosphate (PAP) | Co-product | Nucleotide |
Regulation of Psychosine Sulfotransferase Activity
The activity of psychosine sulfotransferase, like other sulfotransferases, is subject to regulation at several levels. A primary factor is the availability of its substrates, particularly the universal sulfate donor, PAPS. nih.govplos.org The synthesis of PAPS is a critical control point and depends on the cellular availability of sulfate and the activity of the enzymes ATP-sulfurylase and APS-kinase. nih.gov The entire cellular pool of PAPS can be consumed rapidly, indicating that its continuous synthesis is crucial for maintaining sulfation reactions. nih.gov
Furthermore, the activity of related sulfotransferases, such as galactosylceramide sulfotransferase (EC 2.8.2.11), which sulfates a structurally similar lipid, is known to be inhibited by adenosine 3',5'-bisphosphate (PAP), the reaction product. nih.gov This suggests that product inhibition may also be a regulatory mechanism for psychosine sulfotransferase. The expression and activity of sulfotransferases can also be significantly altered in disease states, such as various forms of liver disease, which can impact the metabolism of their substrates. nih.gov
Precursor Lipid Pathways for this compound Synthesis
The synthesis of this compound is intrinsically linked to the broader metabolic pathways of sphingolipids, a diverse class of lipids that are fundamental components of cellular membranes and are involved in signal transduction.
Integration of this compound Synthesis within General Sphingolipid Biosynthesis
Sphingolipid metabolism is a complex network of synthetic and degradative pathways. genome.jpwordpress.com The pathway begins with the condensation of serine and palmitoyl-CoA to form the sphingoid base, sphingosine. nih.gov This backbone can be acylated to form ceramide, a central molecule in sphingolipid metabolism. nih.gov
Psychosine (galactosylsphingosine) is a glycosphingolipid that is structurally related to galactosylceramide. nih.gov While the precise biosynthetic pathway of psychosine has been a subject of investigation, recent evidence strongly indicates that it is generated catabolically through the deacylation of galactosylceramide by the enzyme acid ceramidase (ACDase). pnas.org This places psychosine formation directly downstream of galactosylceramide, a major lipid component of the myelin sheath. pnas.orgmedscape.com Therefore, the synthesis of this compound is an extension of this pathway, representing a further modification of a key intermediate in sphingolipid turnover.
Relationship to Galactosylceramide and Psychosine Metabolism
The metabolic pathways of this compound, psychosine, and galactosylceramide are tightly interwoven.
Precursor Relationship: Galactosylceramide is the direct precursor to psychosine. pnas.org It is synthesized from ceramide and UDP-galactose by the enzyme ceramide galactosyltransferase (CGT). nih.gov The subsequent removal of the fatty acid from galactosylceramide yields psychosine. pnas.org
Parallel Sulfation: Both galactosylceramide and psychosine can be sulfated. The sulfation of galactosylceramide by galactosylceramide sulfotransferase (EC 2.8.2.11) produces sulfatide (3'-sulfo-galactosylceramide), a major sulfoglycolipid in the nervous system. wordpress.commedscape.com The sulfation of psychosine by psychosine sulfotransferase (EC 2.8.2.13) produces this compound. wikipedia.orgontosight.ai These parallel reactions highlight a common metabolic modification for these related sphingolipids.
Shared Degradation Pathway: In the context of lysosomal degradation, both galactosylceramide and psychosine are catabolized by the enzyme galactosylceramidase (GALC). medscape.commayocliniclabs.com A deficiency in GALC leads to the lysosomal storage disorder known as Krabbe disease, which is characterized by the toxic accumulation of both galactosylceramide and, more significantly, psychosine. pnas.orgmedscape.complos.org The accumulation of the neurotoxic psychosine is considered a primary driver of the demyelination and neurological damage seen in the disease. pnas.orgmayocliniclabs.com
Metabolic Fates and Interconversions of Psychosine Sulfate
Pathways of Psychosine (B1678307) Sulfate (B86663) Degradation
The catabolism of psychosine sulfate is a stepwise process primarily occurring within the lysosome, involving the sequential action of specific hydrolases. The degradation pathway mirrors that of its acylated counterpart, sulfatide, and is essential for preventing the accumulation of this and related sphingolipids.
The initial and rate-limiting step in the degradation of this compound is the removal of the sulfate group from the galactose moiety. This reaction is catalyzed by the lysosomal enzyme arylsulfatase A (ARSA) . ARSA, a member of the sulfatase family, specifically hydrolyzes the 3'-O-sulfate ester bond on the galactose residue, yielding psychosine (galactosylsphingosine) and an inorganic sulfate ion. The critical role of ARSA in this process is underscored by the severe neurological disorder, metachromatic leukodystrophy, which results from a deficiency in ARSA activity and leads to the accumulation of sulfatides (B1148509).
Following desulfation, the resulting psychosine is further degraded by the enzyme galactosylceramidase (GALC) . GALC cleaves the β-glycosidic bond linking the galactose sugar to the sphingosine (B13886) backbone. This hydrolysis reaction releases galactose and sphingosine. A deficiency in GALC activity is the underlying cause of Krabbe disease (globoid cell leukodystrophy), a devastating neurodegenerative disorder characterized by the accumulation of cytotoxic psychosine.
Recent research has also shed light on the metabolic origin of psychosine itself, revealing that it is primarily generated through the catabolic deacylation of galactosylceramide by the enzyme acid ceramidase (ACDA) . This finding indicates a dynamic interplay between the synthesis and degradation pathways that control the cellular levels of psychosine and, consequently, its sulfated form.
| Step | Enzyme | Substrate | Product(s) |
| 1. Desulfation | Arylsulfatase A (ARSA) | This compound | Psychosine, Sulfate |
| 2. Degalactosylation | Galactosylceramidase (GALC) | Psychosine | Sphingosine, Galactose |
Role of Lysosomal Hydrolases in Sulfated Sphingolipid Turnover
The turnover of sulfated sphingolipids, including this compound and the more abundant sulfatides, is a highly coordinated process within the lysosome that relies on the synergistic action of several lysosomal hydrolases and accessory proteins.
Arylsulfatase A (ARSA) is the principal enzyme responsible for the initial desulfation step in the degradation of 3-O-sulfogalactosyl-containing sphingolipids. Its central role is highlighted by the profound neurological consequences of its deficiency. The catalytic mechanism of ARSA involves a unique post-translational modification within its active site, where a cysteine residue is converted to a formylglycine, which is essential for its enzymatic activity.
The efficient degradation of membrane-bound sphingolipids like this compound by soluble lysosomal hydrolases requires the assistance of saposins . Saposins are small, non-enzymatic glycoproteins that act as sphingolipid activator proteins. They function by binding to the lipid substrates, extracting them from the lysosomal membrane, and presenting them in a soluble, monomeric form to the active site of the hydrolases. For the degradation of sulfatides, and likely this compound, Saposin B is the relevant activator protein for ARSA.
Following the action of ARSA, galactosylceramidase (GALC) carries out the subsequent hydrolytic cleavage of the galactose residue. The proper functioning of these and other lysosomal hydrolases is dependent on the acidic environment of the lysosome, which is maintained by a proton-pumping V-type ATPase in the lysosomal membrane.
Furthermore, the broader context of sulfated sphingolipid turnover involves a complex network of enzymes. For instance, the deacylation of sulfatide to form lyso-sulfatide (this compound) is catalyzed by enzymes such as fatty acid amide hydrolase (FAAH) . This indicates that the pathways for the metabolism of acylated and deacylated sulfated sphingolipids are interconnected.
| Hydrolase/Protein | Function in Sulfated Sphingolipid Turnover | Associated Activator Protein |
| Arylsulfatase A (ARSA) | Hydrolyzes sulfate from sulfated galactosylsphingolipids | Saposin B |
| Galactosylceramidase (GALC) | Hydrolyzes galactose from galactosylsphingosine | Saposin A or C (for galactosylceramide) |
| Fatty Acid Amide Hydrolase (FAAH) | Deacylates sulfatide to this compound | Not applicable |
Metabolic Flux and Cellular Homeostasis of this compound
The cellular concentration of this compound is maintained at a very low level under normal physiological conditions. This delicate balance, or homeostasis, is achieved through the precise regulation of the metabolic flux through its synthetic and degradative pathways.
The synthesis of this compound is dependent on the availability of its precursor, psychosine. As psychosine is primarily a catabolic product of galactosylceramide, the rate of its formation is intrinsically linked to the turnover of this major myelin lipid. The subsequent sulfation of psychosine is catalyzed by a sulfotransferase, likely the same enzyme responsible for the sulfation of galactosylceramide to form sulfatide.
The regulation of these synthetic and degradative enzyme activities is crucial for maintaining cellular homeostasis. The expression and activity of lysosomal hydrolases like ARSA and GALC are subject to complex regulatory mechanisms, including transcriptional control, post-translational modifications, and lysosomal trafficking.
Disruptions in this metabolic balance can have significant pathological consequences. For example, in Krabbe disease, the deficiency of GALC leads to a block in the degradation of psychosine, causing its accumulation. This, in turn, can lead to an increased substrate pool for the sulfation reaction, potentially leading to elevated levels of this compound, although the primary pathology is driven by psychosine toxicity.
Cellular and Molecular Investigations of Psychosine Sulfate
Integration of Psychosine (B1678307) Sulfate (B86663) within Glycosphingolipid Classes
Psychosine sulfate, also known as lysosulfatide (B1235030), is a specialized bioactive lipid that belongs to the larger class of glycosphingolipids (GSLs). ontosight.aimdpi.com GSLs are characterized by a ceramide (a sphingoid base linked to a fatty acid) backbone attached to a carbohydrate moiety. mdpi.com this compound is specifically a sulfoglycosphingolipid, a subgroup of GSLs containing a sulfate group. nih.gov
Its structure is derived from its precursor, psychosine (galactosylsphingosine), through the addition of a sulfate group. ontosight.ai Psychosine itself is a lysoglycosphingolipid, meaning it is a GSL that lacks the fatty acid chain typically found in the ceramide part. researchgate.netmdpi.com Therefore, this compound is the deacylated, sulfated form of galactosylceramide. researchgate.net This places it in a unique position within the complex hierarchy of sphingolipids, which are crucial components of cellular membranes and are involved in a multitude of biological processes. ontosight.aimdpi.com
The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium provides a systematic classification for lipids. Within this system, this compound is categorized as follows:
| Category | Main Class | Sub Class | LIPID MAPS ID |
|---|---|---|---|
| Sphingolipids [SP] | Glycosphingolipids | Amphoteric glycosphingolipids [SP08] | LMSP08000002 |
Hypothesized Roles as a Signaling Molecule
This compound is not merely a metabolic intermediate but is increasingly recognized as a bioactive lipid mediator with significant signaling roles. ontosight.ai It functions as an extracellular signal that can influence a variety of cellular behaviors, including cell growth, differentiation, migration, and immune modulation. ontosight.aimedchemexpress.com
Research suggests that this compound, or lysosulfatide, can exert its effects through receptor-mediated pathways. For instance, it has been reported to regulate extracellular signaling, possibly via the S1P3 receptor, a G-protein coupled receptor. plos.org Studies using neural precursor cell lines have shown that lysosulfatide can rapidly induce process retraction and cell rounding, key aspects of regulating cell motility. medchemexpress.comnih.gov This signaling action involves a swift increase in intracellular calcium concentration. nih.gov
Interestingly, the signaling functions of this compound can be context-dependent and may have opposing effects to other related sphingolipids. In monocytic cell lines, lysosulfatide was found to suppress phorbol (B1677699) ester-induced differentiation into macrophages, whereas another lysosphingolipid, sphingosylphosphorylcholine (B14255) (SPC), enhanced it. kyoto-u.ac.jpnih.gov This inverse regulatory function highlights the specificity and complexity of sphingolipid signaling networks. kyoto-u.ac.jp Furthermore, in the context of the immune system, lysosulfatide has been observed to act as an antagonist for invariant Natural Killer T (iNKT) cells, reducing their activation and cytokine production. oup.com
Potential as a Membrane Constituent and Modulator of Membrane Dynamics
The amphipathic nature of this compound allows it to integrate into cellular membranes, where it can significantly influence the physical properties and organization of the lipid bilayer. mdpi.comcymitquimica.com Its precursor, psychosine, is known to have a strong affinity for and accumulate in specialized membrane microdomains known as lipid rafts. nih.govplos.org These domains are enriched in sphingolipids and cholesterol and function as platforms for concentrating signaling proteins. plos.orgnih.gov
The interaction between psychosine and other membrane lipids, particularly cholesterol, is crucial to these effects. The presence of psychosine can decrease the extractability of cholesterol from the membrane, indicating a direct interaction that contributes to the observed changes in membrane biophysics. plos.orgnih.gov By altering the lateral organization and dynamics of lipids within the membrane, this compound can modulate the function of raft-associated proteins and signaling complexes. researchgate.netnih.gov
Influence on Cellular Processes: Research Hypotheses
Effects on Cell Signaling Pathways
The disruption of membrane lipid rafts by psychosine and its sulfated form is a primary mechanism by which it influences intracellular signaling cascades. Many signaling pathways are dependent on the structural integrity of these microdomains for the proper assembly and activation of their components.
Research has identified several key pathways affected by these lipids:
Protein Kinase C (PKC) Pathway : Psychosine is a potent inhibitor of protein kinase C. pnas.orgmedchemexpress.com The accumulation of psychosine in lipid rafts has been shown to impair PKC activity, which is a critical regulator of numerous cellular processes, including cell growth and differentiation. nih.gov
Raf/MEK/ERK Pathway : This pathway, crucial for cell proliferation and differentiation, is modulated by lysosulfatide. In monocytic cells, lysosulfatide was found to suppress the activation of the Raf/MEK/ERK pathway, contributing to its inhibitory effect on macrophage differentiation. kyoto-u.ac.jpnih.gov
PI3K/Akt Pathway : The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central node for cell survival and metabolism. Lysosulfatide has been shown to inhibit this pathway, which is consistent with its effects on cell adhesion. kyoto-u.ac.jpnih.gov Conversely, studies on psychosine have demonstrated that it negatively regulates PI3K activity in response to growth factor stimulation, leading to the inhibition of Akt phosphorylation and deregulation of its downstream targets. nih.gov
AMP-activated protein kinase (AMPK) Pathway : Psychosine treatment has been observed to downregulate the activity of AMPK, the cell's master energy sensor, in both oligodendrocytes and astrocytes. nih.gov
Phospholipase A2 (sPLA2) Signaling : Psychosine can activate secretory phospholipase A2 (sPLA2), leading to the generation of lysophosphatidylcholine (B164491) (LPC) and arachidonic acid, which are themselves potent signaling molecules that can mediate cell death. researchgate.net
| Signaling Pathway | Observed Effect of Psychosine/Lysosulfatide | Key Research Finding | Reference |
|---|---|---|---|
| Protein Kinase C (PKC) | Inhibition | Psychosine is a potent inhibitor of PKC, and its accumulation in lipid rafts impairs PKC activity. | nih.govpnas.orgmedchemexpress.com |
| Raf/MEK/ERK | Suppression | Lysosulfatide suppresses phorbol ester-induced activation of the Raf/MEK/ERK pathway in monocytic cells. | kyoto-u.ac.jpnih.gov |
| PI3K/Akt | Inhibition | Lysosulfatide inhibits the PI3K/Akt signaling pathway, affecting cell adhesion. Psychosine inhibits growth factor-stimulated Akt phosphorylation. | kyoto-u.ac.jpnih.govnih.gov |
| AMP-activated protein kinase (AMPK) | Downregulation | Psychosine treatment downregulates AMPK activity in oligodendrocytes and astrocytes. | nih.gov |
| Secretory Phospholipase A2 (sPLA2) | Activation | Psychosine activates sPLA2, leading to the production of pro-inflammatory and cytotoxic lipids. | researchgate.net |
Interactions with Biomolecular Structures and Complexes
The unique chemical structure of this compound facilitates direct interactions with various biomolecules, thereby influencing their structure and function. ontosight.ai
A significant interaction that has been the subject of recent research is with the protein α-synuclein . This protein is central to the pathology of neurodegenerative diseases like Parkinson's disease. oup.com Studies have shown that psychosine can interact directly with α-synuclein, promoting its misfolding and aggregation. mdpi.comnih.gov The binding occurs at the C-terminus of α-synuclein and is thought to induce a conformation that is more prone to aggregation. nih.govnih.gov This provides a potential molecular link between glycosphingolipid metabolism and the proteinopathies seen in certain neurodegenerative disorders. mdpi.comoup.com
In addition to proteins, this compound and its precursor interact with other lipids and biomolecules:
Cholesterol : As a key component of lipid rafts, cholesterol directly interacts with psychosine within the membrane, an interaction that leads to increased membrane rigidity and decreased fluidity. plos.orgnih.gov
Factor Xa : Research has shown that lysosulfatide can bind to Factor Xa, a critical component of the blood coagulation cascade. This interaction inhibits the generation of thrombin by the prothrombinase complex, giving lysosulfatide a robust anticoagulant activity. plos.org
Fatty Acid-Binding Protein 7 (FABP7) : In the presence of oxidative stress, psychosine can induce the interaction between FABP7 and α-synuclein, leading to the formation of oligomers and contributing to oligodendrocyte cell death. nih.gov
These specific interactions underscore the diverse molecular mechanisms through which this compound can exert its biological effects, from modulating enzymatic cascades in the blood to influencing protein aggregation in the brain.
Analytical and Methodological Approaches for Psychosine Sulfate Research
Extraction and Isolation Techniques from Biological Matrices
The effective analysis of psychosine (B1678307) sulfate (B86663) begins with its efficient extraction and isolation from biological matrices such as tissues and fluids. The choice of method is critical to ensure high recovery and purity, removing interfering substances like other lipids and proteins that are present in vast excess.
A common approach involves an initial lipid extraction using organic solvent mixtures. A widely used method is the Folch or Bligh-Dyer technique, which employs a chloroform/methanol mixture to extract a broad range of lipids from homogenized tissue. nih.govnih.gov However, due to the low abundance of psychosine and its derivatives, more selective methods are often required.
One effective strategy involves the selective extraction of glycosylsphingosines using acetone. nih.gov This is followed by a batchwise cation-exchange chromatography step, which separates the positively charged psychosine and its derivatives from neutral glycosphingolipids like galactosylceramide and sulfatide. nih.gov This enrichment is crucial for subsequent sensitive analysis. For instance, a Waters Accell Plus CM Cartridge has been successfully used for this purpose. nih.gov
Further purification can be achieved using solid-phase extraction (SPE) cartridges. C18 SPE cartridges are often used to desalt samples prior to mass spectrometry analysis. nih.govnih.gov For more specific isolation, a combination of cation-exchange and C18 solid-phase extraction chromatography can be employed to isolate galactosylsphingosine from tissue extracts. researchgate.net
A summary of common extraction and isolation steps is presented below:
| Step | Technique | Purpose | Reference |
| 1. Homogenization | Mechanical or sonic disruption | To break down tissue structure and release cellular components. | nih.govpnas.org |
| 2. Lipid Extraction | Solvent extraction (e.g., Chloroform/Methanol, Acetone) | To solubilize lipids and separate them from non-lipid components. | nih.govplos.org |
| 3. Purification/Enrichment | Cation-Exchange Chromatography (e.g., Accell Plus CM) | To selectively isolate positively charged lipids like psychosine from neutral lipids. | nih.gov |
| 4. Desalting | Solid-Phase Extraction (e.g., C18 cartridge) | To remove salts and other polar impurities that can interfere with MS analysis. | nih.govnih.gov |
Mass Spectrometry-Based Profiling and Quantification
Mass spectrometry (MS) is the cornerstone of modern psychosine sulfate analysis, offering unparalleled sensitivity and specificity. Various MS-based approaches are utilized for both qualitative profiling and precise quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of psychosine and its derivatives in biological samples. researchgate.netamegroups.org This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.
For the analysis of polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. researchgate.netpnas.orgmdpi.com HILIC effectively separates structural isomers, such as psychosine (galactosylsphingosine) and its counterpart glucopsychosine, which is critical for accurate diagnosis in diseases like Krabbe disease versus Gaucher disease. researchgate.netpnas.org
In the mass spectrometer, electrospray ionization (ESI) in the positive ion mode is typically used. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and a co-eluting, stable isotope-labeled internal standard (e.g., deuterated psychosine). mayocliniclabs.comnih.gov This approach provides high precision and accuracy, enabling the measurement of psychosine levels in complex matrices like dried blood spots (DBS), cerebrospinal fluid (CSF), and tissue homogenates. mayocliniclabs.commayocliniclabs.comresearchgate.net The use of LC-MS/MS has been pivotal in establishing psychosine as a key biomarker. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the rapid profiling of glycosphingolipids, including sulfatides (B1148509) (sulfated cerebrosides). oup.comomicsonline.org This technique involves co-crystallizing the analyte with a UV-absorbing matrix (e.g., 2,5-dihydroxybenzoic acid, DHB). omicsonline.org A laser pulse desorbs and ionizes the analytes, and their mass-to-charge ratio is determined by their time of flight to a detector.
MALDI-TOF MS can reveal the diversity of sulfatide molecular species within a biological sample, identifying variations in the ceramide backbone. oup.com For example, analysis of rat tissues has shown distinct sulfatide profiles in the spinal cord, colon, and stomach. oup.com While direct analysis of this compound is less commonly reported, MALDI-TOF MS is highly effective for characterizing its precursor, lysosulfatide (B1235030), and other sulfated glycosphingolipids. oup.com The technique is particularly useful for obtaining a rapid snapshot of the lipid profile without extensive chromatographic separation. oup.com However, fragmentation of labile sulfate and sialic acid groups can be a challenge, though methods to minimize this have been developed. acs.org
Table: Representative MALDI-TOF MS Peaks for Sulfated Glycosphingolipids
| Biological Sample | Observed m/z Peaks (Major) | Putative Assignment | Reference |
| Rat Spinal Cord & Lung | 888.6, 890.6, 904.6, 906.6 | Different species of sulfated GalCer (SM4s) | oup.com |
| Rat Colon | 868.6, 924.6 | Characteristic sulfated GalCer (SM4s) species | oup.com |
| Rat Stomach | 794.5 | Characteristic sulfated GalCer (SM4s) species | oup.com |
| Rat Colon (Lysosulfatide) | 540.3 | LysoSM4s (d18:1) | oup.com |
| Rat Stomach (Lysosulfatide) | 538.3 | LysoSM4s (d18:2) | oup.com |
Targeted quantification of this compound esters relies heavily on the principles of stable isotope dilution and mass spectrometry, primarily LC-MS/MS. nih.govzu.edu.pk The strategy involves synthesizing or obtaining a stable isotope-labeled version of the analyte (e.g., d5-psychosine) to serve as an internal standard. nih.gov
This internal standard is added to the biological sample at the beginning of the extraction process in a known quantity. mayocliniclabs.com It co-purifies with the endogenous analyte and experiences similar matrix effects and ionization suppression/enhancement during ESI-MS analysis. By measuring the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, a precise and accurate concentration can be calculated using a calibration curve. nih.gov
The MRM transitions are highly specific. For psychosine, a common transition monitored is from the protonated molecular ion to a characteristic fragment ion, allowing for its distinction from other lipids. nih.govmayocliniclabs.com This targeted approach ensures high sensitivity and specificity, making it suitable for clinical diagnostic applications where accurate quantification is essential. nih.govresearchgate.net
Chromatographic Separation Techniques for this compound (e.g., TLC)
Thin-Layer Chromatography (TLC) is a classic, cost-effective, and versatile technique for the separation of lipids. butterworth-labs.co.ukresearchgate.nettechnologynetworks.com Although largely superseded by LC-MS/MS for quantification, TLC remains valuable for qualitative analysis, purity assessment, and preparative isolation. nih.govglobalresearchonline.net
In the context of this compound, TLC can separate it from other glycosphingolipids based on its polarity. nih.govnih.gov Lipids are spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action. researchgate.net For glycosphingolipids, a common mobile phase is a mixture of chloroform, methanol, and an aqueous salt solution (e.g., 15 mM CaCl2) in a ratio like 65:35:8 (v/v). plos.orgnih.gov
After separation, the spots are visualized. Since lipids are often colorless, visualization is achieved by spraying the plate with a reagent and heating. Common visualization agents include:
10% Cupric Sulfate in 8% Ortho-phosphoric Acid: Stains lipids upon charring. plos.orgnih.gov
Ninhydrin: Specifically stains compounds with primary amine groups, like psychosine, producing a characteristic color. nih.gov
Diphenylamine (DPA) Reagent: Stains for sugars, making it useful for detecting glycolipids. nih.gov
The distance a compound travels relative to the solvent front is its Retention Factor (Rf), which is characteristic for a given compound and TLC system. technologynetworks.com TLC has been successfully used to detect the presence of galactosylsphingosine in brain extracts from patients with Krabbe disease. nih.gov
Spectroscopic and Imaging Modalities for this compound Localization (Hypothetical)
While direct imaging of this compound in tissues is technically challenging and not yet a routine method, several advanced spectroscopic and imaging techniques could hypothetically be applied to study its localization and effects. Understanding the spatial distribution of this lipid within cells and tissues is crucial for elucidating its pathogenic mechanisms.
Spectroscopic Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not an imaging technique in this context, NMR has been used to study the physicochemical properties of psychosine, such as its pKa and aggregation state in solution. nih.gov This provides insights into how it might interact with membranes at a molecular level.
Imaging Modalities:
High-Resolution Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI could potentially map the distribution of sulfated lipids, including this compound, directly on tissue sections. This would provide invaluable information on its accumulation in specific brain regions or cell types, a need that has been highlighted in the study of lipid storage diseases. frontiersin.org
Multiphoton Microscopy with Environment-Sensitive Dyes: The accumulation of psychosine has been shown to alter membrane properties. nih.gov Laurdan, a fluorescent dye whose emission spectrum is sensitive to membrane lipid packing, can be used with multiphoton microscopy to visualize changes in membrane rigidity. nih.gov Studies have shown that psychosine induces increased rigidity in localized areas of the plasma membrane. nih.gov While this is an indirect method, it allows for the visualization of the functional consequences of this compound accumulation at a subcellular level.
Coherent Anti-Stokes Raman Scattering (CARS) Microscopy: CARS is a label-free imaging technique that can visualize specific chemical bonds. RP-CARS (Rotating-Polarization CARS) has been used to study the molecular order of CH2 bonds within myelin sheaths in a mouse model of Krabbe disease, revealing progressive disorganization. arxiv.org This could be applied to investigate how this compound accumulation disrupts the highly ordered structure of myelin.
Immunofluorescence Microscopy: Although developing a highly specific antibody to this compound is challenging, immunocytochemistry using antibodies against related markers can provide spatial context. For example, staining for glial cell markers alongside methods to detect lipid accumulation could reveal which cell types are most affected. uconn.edu
These hypothetical applications represent the next frontier in understanding the cell biology of this compound, moving from bulk quantification to precise spatial and functional analysis within the tissue microenvironment.
Pathophysiological Context of Psychosine Sulfate in Disease Research Mechanistic Focus
Associations with Dysregulated Sphingolipid Metabolism
Psychosine (B1678307), or galactosylsphingosine, is a cytotoxic sphingolipid that accumulates in the lysosomal storage disorder known as Krabbe disease, or globoid cell leukodystrophy. nih.govmedscape.com This disease is caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of galactosylceramide and psychosine. pnas.orgcreative-diagnostics.com The resulting accumulation of psychosine is a central event in the pathogenesis of Krabbe disease, leading to widespread damage in the central and peripheral nervous systems. creative-diagnostics.complos.org
The "psychosine hypothesis," first proposed in 1972, posits that the accumulation of this neurotoxic lipid is the primary driver of the clinical and pathological features of Krabbe disease. pnas.org Psychosine is formed through the deacylation of galactosylceramide by acid ceramidase. pnas.orgcreative-diagnostics.com Its accumulation disrupts cellular functions in several ways. It has been shown to intercalate into membrane microdomains, or lipid rafts, altering their structure and function. nih.govplos.org This disruption can affect multiple signaling pathways that are crucial for cell survival and function. plos.orgplos.org
Dysregulated sphingolipid metabolism, characterized by the buildup of psychosine, is directly linked to the severe demyelination observed in Krabbe disease. creative-diagnostics.comnih.gov Myelin-producing cells, namely oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system, are particularly vulnerable to psychosine's toxic effects. creative-diagnostics.comnih.gov The accumulation of psychosine leads to the death of these cells, resulting in the progressive loss of the myelin sheath that insulates nerve fibers. medscape.comcreative-diagnostics.com
Role of Psychosine Sulfotransferase Activity in Disease Pathogenesis
Psychosine sulfotransferase is an enzyme that catalyzes the transfer of a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to psychosine, forming psychosine sulfate. ontosight.aiwikipedia.org This sulfation reaction is a step in the metabolism of certain glycosphingolipids. ontosight.ai The activity of psychosine sulfotransferase can influence the biological properties of psychosine, including its stability and interactions with other molecules within the cell. ontosight.ai
Alterations in psychosine sulfotransferase activity have been implicated in the pathogenesis of diseases related to glycosphingolipid metabolism, such as Krabbe disease. ontosight.ai By converting psychosine to this compound, this enzyme could potentially modulate the toxicity of psychosine. Understanding the regulation and activity of psychosine sulfotransferase may offer insights into therapeutic strategies for diseases characterized by psychosine accumulation. ontosight.ai
Research in Animal Models of Lysosomal Storage Disorders Involving Psychosine Accumulation
Animal models have been instrumental in understanding the pathophysiology of lysosomal storage disorders involving psychosine accumulation, most notably Krabbe disease. oup.comfrontiersin.org These models allow researchers to investigate the chain of events from the genetic defect to the resulting cellular and tissue damage.
Twitcher Mouse Model and Related Sulfated Lipid Profiles
The Twitcher mouse is a widely used and authentic murine model of human Krabbe disease. plos.orgnih.gov These mice have a mutation in the galactosylceramidase (Galc) gene, leading to a deficiency in the GALC enzyme and subsequent accumulation of psychosine. plos.org The Twitcher mouse recapitulates many of the key neurological and histopathological features of the human disease. plos.org
Mechanistic Studies on Cellular Responses in Disease Models (e.g., Microvesiculation, Membrane Rigidity)
Research using disease models like the Twitcher mouse has provided critical insights into the cellular mechanisms of psychosine toxicity. The accumulation of psychosine in myelin membranes leads to localized increases in membrane rigidity. plos.org This altered membrane fluidity is associated with the destabilization of the myelin sheath and an enhanced shedding of membrane microvesicles. plos.org This process of microvesiculation is thought to be a key mechanism contributing to the destruction of myelin in Krabbe disease. plos.org
Psychosine's disruptive effect on lipid rafts is a central aspect of its toxicity. nih.govplos.org By inserting itself into these specialized membrane domains, psychosine disrupts their structure and the signaling pathways associated with them, which are vital for the survival and differentiation of oligodendrocytes. plos.org This disruption of membrane architecture and subsequent microvesiculation provides a direct link between the biochemical defect and the structural pathology of demyelination. plos.org
Investigation of this compound's Role in Specific Cell Types (e.g., Oligodendrocytes, Astrocytes)
The cytotoxic effects of psychosine have been studied in various cell types of the central nervous system, particularly oligodendrocytes and astrocytes, which are central to the pathology of Krabbe disease. nih.govnih.gov
Oligodendrocytes, the myelin-producing cells of the CNS, are primary targets of psychosine toxicity. nih.govmedchemexpress.com The accumulation of psychosine in these cells under GALC-deficient conditions disrupts their differentiation process, leading to decreased expression of myelin lipids and proteins, and ultimately inducing cell death. nih.gov Studies have shown that psychosine triggers apoptosis in oligodendrocytes and that this process involves the activation of enzymes like secretory phospholipase A2. nih.gov
Astrocytes also play a significant role in the inflammatory response seen in Krabbe disease. nih.govnih.gov Psychosine can induce an inflammatory response in astrocytes, leading to the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govmdpi.com Research has indicated that psychosine downregulates the activity of AMP-activated protein kinase (AMPK), a key cellular energy sensor, in both oligodendrocytes and astrocytes. nih.govnih.gov This downregulation leads to increased lipid biosynthesis. nih.govnih.gov Interestingly, while activating AMPK can reduce the inflammatory response in astrocytes, it does not prevent psychosine-induced death in oligodendrocytes, suggesting distinct roles for AMPK in these two cell types in the context of Krabbe disease. nih.govnih.gov Furthermore, psychosine has been shown to negatively impact astrocyte viability, potentially through apoptotic mechanisms. mdpi.com
Advanced Research Models and Experimental Systems for Psychosine Sulfate Study
Utilization of Genetically Engineered Cell Lines for Psychosine (B1678307) Sulfate (B86663) Studies
Genetically engineered cell lines are indispensable tools for dissecting the molecular mechanisms of psychosine toxicity and for high-throughput screening of potential therapeutic compounds. By precisely altering genes, such as GALC (galactosylceramidase), researchers can create cellular models that mimic the genetic basis of Krabbe disease, leading to the accumulation of psychosine.
A significant advancement in this area is the use of CRISPR-Cas9 gene-editing technology to create knockout (KO) cell lines. mdpi.com For instance, a human oligodendrocytic cell line (MO3.13) was engineered to have a GALC knockout, resulting in a model with a 21-fold increase in psychosine levels compared to the parent cells. biorxiv.org This MO3.13/GALC-KO cell line provides a robust platform to study the consequences of psychosine accumulation in a relevant human cell type and to assess the functional impact of various GALC mutations. biorxiv.orgnih.gov Studies using these cells have demonstrated that psychosine levels negatively correlate with residual GALC enzyme activity. biorxiv.org
Beyond simple knockouts, CRISPR-Cas9 has been used to generate mouse models with specific point mutations found in human patients, such as T513M (infantile-onset) and G41S (adult-onset), in the murine GALC gene. researchgate.net The model with the T513M mutation exhibited a severe phenotype with a sharp increase in psychosine levels, while the G41S model had a milder phenotype with minimal psychosine accumulation, effectively recapitulating the different clinical forms of Krabbe disease. researchgate.net Furthermore, creating a "double-knockout" mouse model with mutations in both the GALC and acid ceramidase (ACDase) genes was instrumental in demonstrating that psychosine is generated catabolically through the deacylation of galactosylceramide by ACDase. pnas.org Cells from these dual-mutant mice did not accumulate psychosine, confirming the metabolic pathway and identifying ACDase as a potential therapeutic target. pnas.org
Other cell lines, while not always genetically modified, are used to study specific effects of psychosine. The human myelomonocyte cell line U937, for example, has been used as a model to investigate the formation of multinucleated "globoid cells," a hallmark of Krabbe disease, showing that psychosine inhibits cytokinesis and affects actin reorganization. nih.govnih.gov
| Engineered Cell/Animal Model | Genetic Modification | Key Research Findings Related to Psychosine | Reference |
|---|---|---|---|
| Human Oligodendrocytic Cell Line (MO3.13/GALC-KO) | CRISPR-Cas9 knockout of the GALC gene. | Resulted in a 21-fold increase in cellular psychosine levels, providing a model to study the effects of pathogenic mutations on psychosine accumulation. | biorxiv.org |
| Transgenic Mouse Model (GALC T513M/T513M) | CRISPR-Cas9 knock-in of a point mutation (T513M) found in infantile Krabbe disease. | Recapitulated a severe, lethal neurological phenotype with a significant decrease in GALC activity and sharp increases in psychosine. | researchgate.net |
| Transgenic Mouse Model (GALC G41S/G41S) | CRISPR-Cas9 knock-in of a point mutation (G41S) found in adult-onset Krabbe disease. | Showed a normal lifespan with modest decreases in GALC activity and minimal psychosine accumulation, but developed mild, adult-onset demyelination. | researchgate.net |
| Dual-Mutant Mouse (Twi/FD) | Homozygous mutations in both the GALC gene (Twitcher model) and the acid ceramidase (ACDase) gene. | Eliminated psychosine accumulation, confirming that psychosine is generated via deacylation of galactosylceramide by ACDase. | pnas.org |
Organotypic Cultures and Tissue Slice Models in Psychosine Sulfate Research
Organotypic cultures, particularly those of the cerebellum, serve as powerful ex vivo models that bridge the gap between dissociated cell cultures and in vivo animal models. nih.govresearchgate.net These cultures maintain the complex three-dimensional architecture and cellular diversity of the original tissue, including neurons, oligodendrocytes, astrocytes, and microglia, allowing for the study of psychosine's effects on cell-cell interactions and myelination within an organized tissue context. nih.gov
Organotypic cerebellar slices are typically prepared from early postnatal (e.g., P10) mice and can be maintained in culture for several weeks. nih.govresearchgate.netnih.gov The application of exogenous psychosine to these slices effectively mimics the toxic environment of Krabbe disease, inducing demyelination and axonal damage. nih.govresearchgate.netnih.gov Research using this model has shown that psychosine causes a concentration-dependent reduction in the expression of key myelin proteins, such as Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (MOG). nih.govresearchgate.netnih.gov For example, treatment with psychosine at concentrations of 100 nM to 1 µM leads to significant demyelination and axonal damage, evidenced by reduced MOG fluorescence and increased markers of neurofilament damage. nih.govresearchgate.net
These slice culture systems are also invaluable for testing the efficacy of potential neuroprotective and anti-demyelinating agents. Studies have demonstrated that compounds like the sphingosine-1-phosphate receptor agonist fingolimod (B1672674) (pFTY720) and antipsychotics such as haloperidol (B65202) and clozapine (B1669256) can attenuate psychosine-induced demyelination and glial cell dysfunction in cerebellar slices. nih.govresearchgate.netnih.govuni.lunih.gov
More recently, human induced pluripotent stem cells (iPSCs) from Krabbe disease patients have been used to generate myelinating brain organoids. plos.orgbiorxiv.org These advanced models show intrinsic, inflammation-independent myelination defects, such as a reduced number and shorter myelin internodes over time, providing a valuable tool to study the earliest events of demyelination in a human-specific context. plos.org
| Model System | Experimental Approach | Key Findings on Psychosine Effects | Reference |
|---|---|---|---|
| Mouse Organotypic Cerebellar Slices | Slices from P10 mice were cultured and treated with psychosine (e.g., 100 nM - 1 µM). | Psychosine induced concentration-dependent demyelination (decreased MOG and MBP) and axonal damage. | nih.govresearchgate.net |
| Mouse Organotypic Cerebellar Slices | Psychosine-treated slices were co-treated with pharmacological agents like haloperidol, clozapine, or pFTY720 (fingolimod). | These agents attenuated psychosine-induced demyelination and restored neurofilament levels, indicating neuroprotective effects. | nih.govnih.govuni.lu |
| Human iPSC-Derived Myelinating Organoids | Organoids were generated from Krabbe disease patient-derived iPSCs. | Organoids manifested early and progressive myelination defects (shorter and fewer myelin internodes) in the absence of inflammation. | plos.orgbiorxiv.org |
| Mouse Organotypic Cerebellar Slices | Psychosine-treated slices were analyzed for inflammatory cytokine release. | Psychosine-induced demyelination occurred independently of the release of pro-inflammatory cytokines like IL-6, TNFα, and IL-1β. | uni.lubiologists.com |
Sphingolipidomic Approaches in Relevant Biological Systems
The accurate quantification of psychosine in biological samples is critical for diagnosing Krabbe disease, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Sphingolipidomic approaches, which focus on the global analysis of sphingolipids, have become essential for this purpose. These methods primarily rely on the high sensitivity and specificity of mass spectrometry.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for psychosine quantification. researchgate.netggc.orgnih.gov This technique allows for the separation of psychosine from other lipids via liquid chromatography, followed by its specific detection and quantification using MS/MS in Multiple Reaction Monitoring (MRM) mode. nih.govunil.ch This method has been successfully applied to a variety of biological samples, including dried blood spots (DBS), plasma, cultured cells, and tissue extracts from brain, spinal cord, and cerebellum. researchgate.netnih.govallenpress.com The use of DBS makes it a particularly valuable tool for newborn screening programs for Krabbe disease. researchgate.netggc.org
A powerful extension of these techniques is "shotgun sphingolipidomics." nih.govnih.gov This approach simplifies sample preparation by analyzing lipid classes directly from a crude extract without chromatographic separation. nih.govresearchgate.net To analyze low-abundance lipids like psychosine, the lipid extract is first treated with mild alkaline solutions (e.g., lithium methoxide) to break down more abundant, base-labile glycerolipids, thereby enriching the sample for base-resistant sphingolipids. nih.govnih.gov This allows for the sensitive detection of psychosine, with a limit of detection in the low femtomole range. researchgate.net The use of a semi-synthetic internal standard, such as N,N-dimethyl psychosine, is crucial for accurate ratiometric quantification. nih.govresearchgate.net
These advanced analytical methods have been instrumental in establishing psychosine as a key biomarker and have provided the quantitative data needed to validate the cellular and tissue models used in psychosine research. ggc.orgnih.gov
| Analytical Technique | Sample Type(s) | Key Features and Findings | Reference |
|---|---|---|---|
| LC-MS/MS | Dried Blood Spots (DBS), Plasma, Cultured Cells | Used as a second-tier test in newborn screening to confirm Krabbe disease by detecting elevated psychosine levels. Allows for high-sensitivity quantification. | researchgate.netggc.orgunil.ch |
| Shotgun Sphingolipidomics with Alkaline Treatment | Brain Tissue, Spinal Cord, Cell Extracts | Enriches low-abundance sphingolipids like psychosine by removing glycerolipids. Enables direct analysis from crude extracts without chromatography. | nih.govnih.gov |
| LC-MS/MS with MRM | Brain Cells (145M-Twi) | A specific assay was developed to measure cellular psychosine, demonstrating significantly elevated levels in cells from the Twitcher mouse model compared to wild-type. | nih.gov |
| LC-MS/MS | Blood from Twitcher Mouse Model | Demonstrated that psychosine is detectable in blood and its levels increase with age and disease progression, validating its use as a systemic biomarker. | allenpress.com |
Future Research Directions and Unanswered Questions for Psychosine Sulfate
Elucidating Precise Cellular Functions and Molecular Targets of Psychosine (B1678307) Sulfate (B86663)
A primary frontier in the study of psychosine sulfate is the precise determination of its cellular functions and molecular interactome. Currently, it is recognized as a bioactive lipid mediator that may influence cell signaling, growth, differentiation, and immune modulation. ebiohippo.comontosight.ai However, the specific proteins, receptors, and lipids it interacts with to exert these effects are largely unknown.
Future investigations will likely focus on identifying specific binding partners. One key area of interest is its potential interaction with membrane proteins and its role in modulating the structure and function of lipid rafts—specialized membrane microdomains rich in cholesterol and sphingolipids. frontiersin.orgnih.gov The accumulation of its precursor, psychosine, is known to disrupt these rafts, affecting critical signaling pathways. frontiersin.orgnih.govresearchgate.net Research is needed to determine if this compound has a similar disruptive effect, a stabilizing one, or a completely different modulatory role.
Furthermore, the discovery that psychosine can activate the G-protein coupled receptor TDAG8 opens a new avenue for investigation. researchgate.net A crucial unanswered question is whether this compound also interacts with TDAG8 or other G-protein coupled receptors, potentially triggering distinct downstream signaling cascades. Unraveling these interactions is fundamental to understanding its contribution to both normal physiology and pathological conditions.
Comprehensive Mapping of this compound Metabolic Pathways and Regulation
A complete understanding of this compound's role is impossible without a detailed map of its metabolic lifecycle. This involves identifying the enzymes responsible for its synthesis and degradation and the regulatory mechanisms that control their activity.
The synthesis of this compound occurs via the sulfation of psychosine, a reaction catalyzed by a sulfotransferase. ontosight.ai Galactose-3-O-sulfotransferase 1 (GAL3ST1), the enzyme that synthesizes the major myelin lipid sulfatide from galactosylceramide, is a primary candidate for this role. hmdb.cagenecards.orgmdpi.com Future research must confirm the specific enzyme(s) responsible for psychosine's sulfation and investigate their expression patterns and regulatory controls. The precursor, psychosine, can be formed through two main pathways: the transfer of galactose to sphingosine (B13886) or the deacylation of galactosylceramide by acid ceramidase (ACDase). researchgate.netfrontiersin.orgpnas.org
Conversely, the degradation pathway of this compound is even more obscure. Identifying the specific sulfatases that remove the sulfate group and the subsequent enzymes that break down the resulting psychosine molecule is a critical goal. Understanding the balance between synthesis and degradation will be key to deciphering how cellular levels of this compound are maintained and how they might be altered in disease states.
Development of Advanced Analytical Techniques for Low-Abundance this compound Species
A significant hurdle in studying this compound is its low abundance in biological samples, which makes detection and quantification challenging. plos.org While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current method of choice for measuring related lipids like psychosine, these methods require further refinement to achieve the sensitivity and specificity needed for this compound. researchgate.netduke.eduamegroups.org
Future research will focus on developing more sensitive analytical platforms. This could involve creating novel derivatization strategies to enhance the ionization efficiency of this compound in mass spectrometry or developing specific antibodies for highly sensitive immunoassays. The challenge is compounded by the need to distinguish it from other structurally similar sulfated lipids. researchgate.net
Moreover, techniques like droplet digital PCR (ddPCR), which allow for the absolute quantification of low-abundance targets, could be adapted for molecules that are difficult to measure directly, although this is more established for nucleic acids. americanpharmaceuticalreview.com Achieving lower limits of detection is paramount, as even minute fluctuations in this bioactive lipid could have significant physiological consequences. amegroups.orgmdpi.com
Exploration of this compound as a Mechanistic Probe in Lipid Biology
Once its properties are better understood, this compound could become a valuable tool for probing the broader field of lipid biology. Its unique structure—combining the features of a lysosphingolipid with a charged sulfate group—makes it an interesting candidate for studying lipid-lipid and lipid-protein interactions within cellular membranes.
For instance, its precursor, psychosine, has been used as a tool to induce demyelination and study membrane destabilization. plos.orgnih.gov Researchers have used psychosine and its synthetic enantiomer to demonstrate that its toxicity is, at least in part, due to its physical perturbation of membranes rather than specific, stereoselective protein interactions. umsl.edu this compound could be used in comparative studies to dissect the relative importance of the sulfate group in mediating membrane interactions. By observing how this compound affects membrane fluidity, domain formation, and the trafficking of membrane proteins compared to its non-sulfated counterpart, researchers could gain new insights into the forces governing membrane architecture. nih.govmdpi.com
This exploration could shed light on the function of lipid rafts and the role of sulfated lipids in cellular processes like signal transduction and cell adhesion. researchgate.netmdpi.com
Identification of Novel Therapeutic Targets Based on this compound Metabolism in Preclinical Models
Understanding the metabolic pathways of this compound could unveil new therapeutic targets for diseases where sphingolipid metabolism is dysregulated, such as Krabbe disease. frontiersin.orgoup.com While the focus in Krabbe disease has been on the accumulation of its toxic precursor, psychosine, the role of this compound is an unexplored variable. medscape.comresearchgate.net
Preclinical models, such as the Twitcher mouse model of Krabbe disease, will be invaluable in this pursuit. plos.orgmdpi.com Future studies will likely involve manipulating the enzymes predicted to be involved in this compound metabolism in these models. For example, overexpressing the gene for the synthesizing enzyme (like GAL3ST1) or knocking down the gene for a putative degrading enzyme could reveal the downstream pathological or potentially protective effects of altered this compound levels. genecards.orgresearchgate.net
If psychosine sulfation proves to be a detoxification pathway that mitigates the toxicity of psychosine, then enhancing this pathway could be a therapeutic strategy. This would involve identifying drugs that can boost the activity of the relevant sulfotransferase. Conversely, if this compound itself is found to be pathogenic, then inhibiting its synthesis would be the goal. Recent work has identified acid ceramidase (ACDase) as a key enzyme in psychosine production and a viable therapeutic target, demonstrating the potential of targeting these metabolic pathways. pnas.org Exploring the enzymes that act specifically on this compound is the logical next step in developing novel therapeutic interventions for related sphingolipidoses.
Q & A
What unresolved questions warrant prioritization in this compound research?
- Methodological Answer : Investigate psychosine’s role in cross-talk between glial and neuronal cells using co-culture systems . Explore epigenetic regulators of Galc expression and psychosine clearance mechanisms. Develop standardized biomarkers for clinical correlation in Krabbe disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
